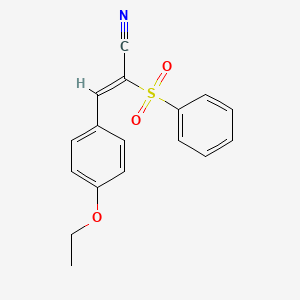

(2Z)-2-(benzenesulfonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile

Description

(2Z)-2-(Benzenesulfonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative characterized by a benzenesulfonyl group (electron-withdrawing) and a 4-ethoxyphenyl moiety (electron-donating). The Z-configuration of the double bond is stabilized by conjugation between the sulfonyl group and the nitrile, influencing its electronic and steric properties.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-(benzenesulfonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-2-21-15-10-8-14(9-11-15)12-17(13-18)22(19,20)16-6-4-3-5-7-16/h3-12H,2H2,1H3/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEUXRRJTCZMNZ-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C(/C#N)\S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-2-(benzenesulfonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile , with the molecular formula and CAS number 803703-26-6, is a member of the class of compounds known as enenitriles. Its structural characteristics include a benzenesulfonyl group and an ethoxy-substituted phenyl moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Physico-Chemical Characteristics

Anticancer Properties

Research indicates that This compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, particularly those involving the PI3K/Akt/mTOR axis.

Case Study: Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways, leading to increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed a significant increase in the sub-G1 population, indicative of apoptotic cells.

Antimicrobial Activity

In addition to its anticancer effects, This compound has shown promising antimicrobial activity against several bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth.

Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

The biological activity of This compound is attributed to its ability to interact with cellular targets involved in critical pathways:

- Inhibition of Kinases : The compound has been identified as a potential inhibitor of specific kinases involved in tumor growth and proliferation.

- Reactive Oxygen Species (ROS) Induction : It promotes ROS production within cells, leading to oxidative stress that can trigger apoptosis.

- Modulation of Gene Expression : The compound alters the expression levels of genes associated with cell cycle regulation and apoptosis.

Toxicity and Safety Profile

While the therapeutic potential is significant, toxicity assessments are crucial for understanding the safety profile of This compound . Preliminary studies indicate that at therapeutic doses, the compound exhibits low cytotoxicity towards normal human cells, suggesting a favorable safety margin.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds similar to (2Z)-2-(benzenesulfonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

- A specific case study demonstrated that a related compound effectively reduced tumor growth in xenograft models, suggesting potential for further development in cancer therapeutics.

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Materials Science Applications

-

Polymer Chemistry :

- The compound can serve as a monomer or additive in polymer synthesis, particularly in creating sulfonated polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for the incorporation into various polymer matrices, improving their performance characteristics .

- Sensors and Electronics :

Organic Synthesis Applications

- Synthesis of Heterocycles :

- Cross-Coupling Reactions :

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Activity Study | Evaluated derivatives | Significant inhibition of cancer cell proliferation; potential for drug development |

| Antimicrobial Evaluation | Tested against pathogens | Demonstrated effectiveness against Gram-positive bacteria; promising antibiotic candidate |

| Polymer Application Research | Investigated polymer blends | Improved mechanical properties and thermal stability observed in sulfonated polymers |

Chemical Reactions Analysis

Nucleophilic Additions to the Acrylonitrile Moiety

The electron-deficient double bond adjacent to the sulfonyl and nitrile groups is susceptible to nucleophilic attack.

Example Reaction Pathways :

Key Observations :

-

Steric hindrance from the bulky benzenesulfonyl group may slow reaction kinetics.

-

Regioselectivity favors addition to the β-carbon due to conjugation with the nitrile .

Reduction Reactions

The nitrile group and double bond can undergo selective reduction:

Reduction Pathways :

| Target Group | Reagents/Conditions | Products |

|---|---|---|

| Nitrile (–CN) | H₂/Pd-C or LiAlH₄ | Primary amine (–CH₂NH₂) |

| Double Bond | H₂/Pd-C at low pressure | Saturated propionitrile derivative |

Notable Findings :

-

Catalytic hydrogenation of the nitrile to an amine requires high-pressure conditions (>50 atm) due to the sulfonyl group’s deactivating effect .

-

Partial reduction of the double bond without affecting the nitrile is achievable using NaBH₄/CuCl₂ .

Cycloaddition Reactions

The acrylonitrile moiety participates in [2+2] or [4+2] cycloadditions under specific conditions:

Examples :

| Reaction Type | Conditions | Products |

|---|---|---|

| [2+2] Cycloaddition | UV light, electron-deficient dienophiles (e.g., maleic anhydride) | Cyclobutane derivatives |

| Diels-Alder | Thermal activation with dienes (e.g., 1,3-butadiene) | Six-membered cyclohexene nitriles |

Mechanistic Insight :

Electrophilic Aromatic Substitution (EAS)

The 4-ethoxyphenyl group directs electrophiles to specific positions:

EAS Reactivity :

| Electrophile | Position of Attack | Product |

|---|---|---|

| Nitronium ion (HNO₃/H₂SO₄) | Para to ethoxy group (already occupied; meta attack possible) | Nitro-substituted derivative |

| Halogens (Cl₂, Br₂) | Ortho/para to ethoxy group | Halo-substituted products |

Challenges :

-

The benzenesulfonyl group deactivates the aryl ring, reducing reactivity toward strong electrophiles.

Hydrolysis of the Nitrile Group

The nitrile can be hydrolyzed to carboxylic acids or amides:

Hydrolysis Pathways :

| Conditions | Products |

|---|---|

| H₂SO₄ (conc.), H₂O, heat | Carboxylic acid (–COOH) |

| H₂O₂, NaOH (Stepwise) | Amide intermediate (–CONH₂) |

Kinetic Data :

Cross-Coupling Reactions

The sulfonyl group can act as a directing group in transition-metal-catalyzed couplings:

Example : Suzuki-Miyaura Coupling

| Reagents | Conditions | Products |

|---|---|---|

| Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | 80°C, DMF/H₂O | Biaryl sulfone derivatives |

Limitations :

Oxidative Transformations

The ethoxy group can undergo demethylation under strong acidic conditions:

| Reagents | Products |

|---|---|

| BBr₃, CH₂Cl₂ | Phenolic derivative (–OH) |

Yield : ~40–50% (based on similar methoxy-to-hydroxy conversions) .

Mechanistic Considerations

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogous Compounds

Substituent Effects on Molecular Geometry

The geometry of acrylonitrile derivatives is highly substituent-dependent. For example:

- (2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I): The diphenylamino group induces a planar arrangement, facilitating π-π stacking interactions in the solid state .

- (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile : The naphthalene and benzene rings form a dihedral angle of 60.30°, with weak C–H⋯H interactions stabilizing the crystal .

- Target Compound : The bulky benzenesulfonyl group likely restricts rotation around the double bond, leading to a more rigid structure compared to derivatives with smaller substituents (e.g., methyl or chloro groups) .

Table 1: Key Structural Parameters

| Compound | Dihedral Angle (°) | Notable Interactions |

|---|---|---|

| Target Compound | N/A* | C–H⋯O (sulfonyl), π-π |

| (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)... | 60.30 | C–H⋯H |

| (2Z)-3-(4-(Diphenylamino)phenyl)-2-... | ~0 (planar) | Strong π-π stacking |

Electronic Properties and HOMO-LUMO Gaps

Electron-withdrawing groups (e.g., sulfonyl, nitro) lower HOMO energy levels, while electron-donating groups (e.g., ethoxy, diphenylamino) raise them. Key comparisons:

- Diphenylamino Derivatives (I–III): Exhibit narrow HOMO-LUMO gaps (3.1–3.5 eV) due to strong electron-donating effects, enhancing charge-transfer properties .

- Naphthyl Derivatives: Moderate gaps (~4.0 eV) due to balanced donor-acceptor interactions .

- Target Compound: The benzenesulfonyl group likely increases the HOMO-LUMO gap compared to diphenylamino analogs, reducing charge-transfer efficiency but improving photostability .

Table 2: Calculated HOMO-LUMO Gaps

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|---|---|---|

| Target Compound (Predicted) | -6.8 | -2.9 | 3.9 |

| (2Z)-3-(4-(Diphenylamino)phenyl)-2-... | -5.2 | -1.7 | 3.5 |

| (2Z)-2-(4-Chlorophenyl)-3-(4-methyl... | -6.5 | -2.5 | 4.0 |

Solid-State Packing and Intermolecular Interactions

Crystal packing is governed by substituent polarity and geometry:

- π-π Stacking: Dominant in diphenylamino derivatives (I–III) due to planar aromatic systems .

- Hydrogen Bonding : Sulfonyl groups in the target compound participate in C–H⋯O interactions, unlike halogenated analogs (e.g., chloro derivatives), which rely on weaker van der Waals forces .

- Z’ Values : Compounds with flexible substituents (e.g., syn/anti conformers in I) exhibit higher Z’ (e.g., Z’ = 2), whereas rigid sulfonyl-containing derivatives likely adopt a single conformation (Z’ = 1) .

Photophysical and Electrochemical Behavior

- Diphenylamino Derivatives: Exhibit solvatochromism (solvent-dependent emission shifts) due to intramolecular charge transfer .

- Sulfonyl Derivatives: Show blue-shifted absorption maxima compared to ethoxy or amino analogs, attributed to reduced conjugation from electron withdrawal .

- Electrochemical Stability : The sulfonyl group enhances oxidative stability, making the target compound suitable for applications requiring prolonged light exposure .

Q & A

Q. What synthetic routes are commonly employed for preparing (2Z)-2-(benzenesulfonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile, and how can reaction conditions be optimized to improve stereoselectivity?

The compound is typically synthesized via Knoevenagel condensation, where benzenesulfonyl acetonitrile reacts with 4-ethoxybenzaldehyde under basic conditions. Optimization of stereoselectivity (Z/E ratio) requires precise control of reaction temperature, solvent polarity, and catalyst selection. For example, using piperidine as a base in ethanol at 60°C favors the Z-isomer due to steric and electronic stabilization of the transition state . Post-synthesis, column chromatography with a hexane/ethyl acetate gradient (7:3) effectively isolates the pure Z-isomer.

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for crystallographic refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Data collection using a Bruker Kappa APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) provides high-resolution reflections . For refinement, the SHELX suite (SHELXL-2018) is widely used due to its robustness in handling small-molecule crystallography. Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen atom placement via riding models .

Q. What spectroscopic techniques are critical for confirming the molecular structure and purity of this compound?

- NMR : and NMR in CDCl confirm the Z-configuration via coupling constants (e.g., for the α,β-unsaturated nitrile).

- IR : Stretching bands at ~2220 cm (C≡N) and ~1150 cm (S=O) validate functional groups.

- HRMS : ESI-HRMS ([M+H]) matches the theoretical molecular mass (CHNOS: 325.0878) within 3 ppm error .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s photophysical properties?

Hirshfeld surface analysis reveals that weak C–H···π and π–π stacking interactions (distance: 3.4–3.8 Å) dominate the packing. These interactions stabilize the excited state, leading to bathochromic shifts in emission spectra. For instance, in orthorhombic (Pca2) crystals, a 20 nm red shift is observed compared to amorphous films due to reduced non-radiative decay pathways .

Q. What contradictions exist in reported bioactivity data for sulfonamide-containing acrylonitriles, and how can experimental design address these discrepancies?

Studies on analogous compounds show conflicting antimicrobial results (e.g., MIC values ranging from 8–64 µg/mL against S. aureus). These discrepancies arise from variations in bacterial strain susceptibility and assay protocols. Standardizing broth microdilution methods (CLSI guidelines) and including positive controls (e.g., ciprofloxacin) improve reproducibility .

Q. Can DFT calculations predict the regioselectivity of electrophilic attacks on the α,β-unsaturated nitrile moiety?

Yes. B3LYP/6-311+G(d,p) calculations show that the nitrile group withdraws electron density, making the β-carbon more electrophilic. Fukui indices () indicate preferential attack at the β-position (e.g., Michael addition with thiols), validated by experimental LC-MS adduct analysis .

Q. How does solvent polarity affect the compound’s fluorescence quantum yield, and what mechanistic insights explain this behavior?

In polar solvents (e.g., DMSO), quantum yield () drops to 0.15 due to solvent relaxation and twisted intramolecular charge transfer (TICT) states. Non-polar solvents (e.g., cyclohexane) enhance to 0.45 by restricting TICT formation. Time-resolved fluorescence decay (TCSPC) confirms biexponential decay kinetics in polar media .

Methodological Guidance

Q. What strategies resolve ambiguities in crystallographic data caused by disorder or twinning?

Q. How can researchers validate the Z-configuration when SCXRD data is unavailable?

NOESY NMR experiments show a cross-peak between the benzenesulfonyl proton (δ 7.8 ppm) and the β-vinylic proton (δ 6.9 ppm), confirming spatial proximity unique to the Z-isomer .

Q. What computational workflows are recommended for correlating molecular conformation with biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.